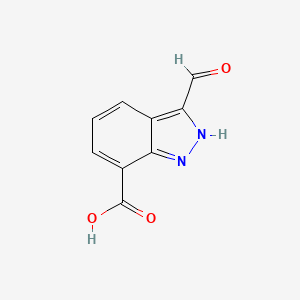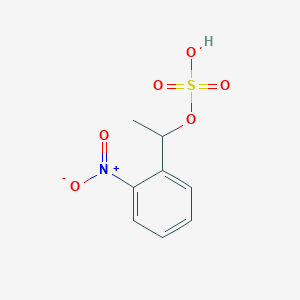
1-(2-Nitrophenyl)ethyl hydrogen sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Nitrophenyl)ethyl hydrogen sulfate is a chemical compound known for its unique properties and applications in various scientific fields. It is often used in photolysis experiments due to its ability to release protons and sulfate ions upon exposure to UV light .
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Nitrophenyl)ethyl hydrogen sulfate can be synthesized through the reaction of 1-(2-nitrophenyl)ethanol with sulfuric acid. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to optimize yield and purity.
化学反应分析
Types of Reactions
1-(2-Nitrophenyl)ethyl hydrogen sulfate primarily undergoes photolysis, where it releases a proton and a sulfate ion upon exposure to UV light . This reaction is significant in time-resolved infrared spectroscopy and other analytical techniques.
Common Reagents and Conditions
The photolysis of this compound typically requires UV light in the range of 350-355 nm . The reaction conditions are carefully controlled to ensure efficient proton release and minimal side reactions.
Major Products Formed
The major products formed from the photolysis of this compound are protons and sulfate ions . These products are crucial in various analytical and experimental applications, particularly in studies involving pH changes and proton transfer.
科学研究应用
1-(2-Nitrophenyl)ethyl hydrogen sulfate has several applications in scientific research:
作用机制
The mechanism of action of 1-(2-nitrophenyl)ethyl hydrogen sulfate involves the release of protons and sulfate ions upon exposure to UV light. The released protons can induce rapid acidification, which is useful in various experimental setups .
相似化合物的比较
Similar Compounds
1-(2-Nitrophenyl)ethyl sulfate: Similar in structure but differs in the presence of a sulfate group instead of a hydrogen sulfate group.
2-Nitrophenylethyl acetate: Another photolabile compound used in similar applications but with different photolysis products.
Uniqueness
1-(2-Nitrophenyl)ethyl hydrogen sulfate is unique due to its ability to release both protons and sulfate ions upon photolysis, making it highly valuable in studies involving rapid pH changes and proton transfer .
属性
分子式 |
C8H9NO6S |
|---|---|
分子量 |
247.23 g/mol |
IUPAC 名称 |
1-(2-nitrophenyl)ethyl hydrogen sulfate |
InChI |
InChI=1S/C8H9NO6S/c1-6(15-16(12,13)14)7-4-2-3-5-8(7)9(10)11/h2-6H,1H3,(H,12,13,14) |
InChI 键 |
CZYUMQYCQYJCSF-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


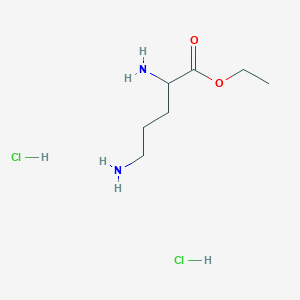
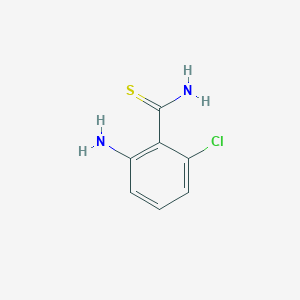
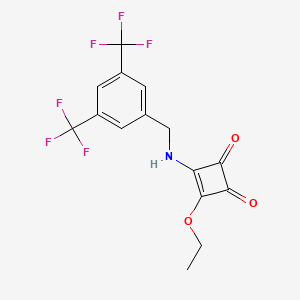
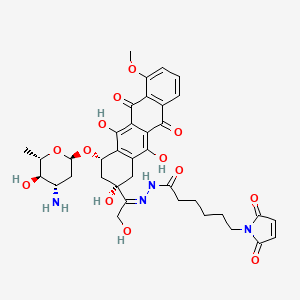
![tetrasodium;[(2S,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B12829399.png)
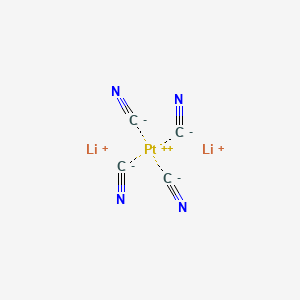
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine](/img/structure/B12829412.png)
![4-Chloro-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12829413.png)
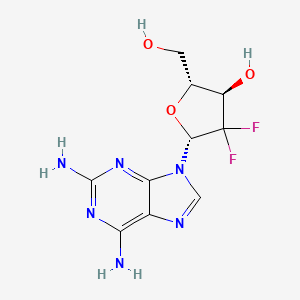
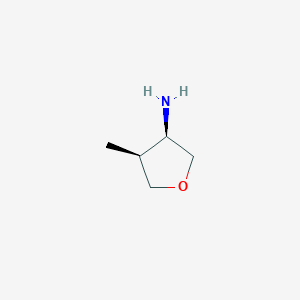
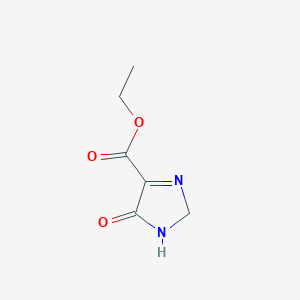
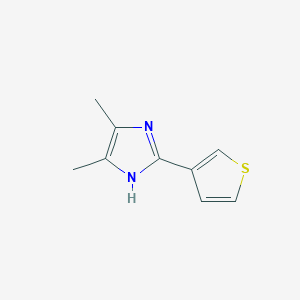
![3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate](/img/structure/B12829436.png)
